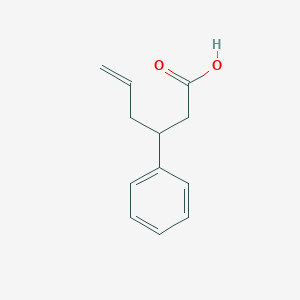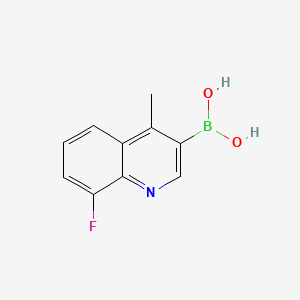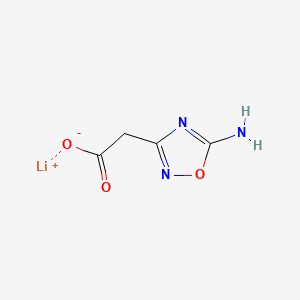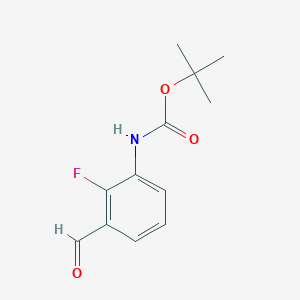
3-Phenylhex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylhex-5-enoic acid: is an organic compound with the molecular formula C12H14O2 . It is characterized by a phenyl group attached to a hexenoic acid chain. This compound is notable for its carboxylic acid functional group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Phenylhex-5-enoic acid involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with an appropriate aldehyde or ketone, followed by acid hydrolysis to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of benzaldehyde with a suitable enolate, followed by dehydration and subsequent oxidation to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Phenylhex-5-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bromine, nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Phenylhex-5-enoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Phenylhex-5-enoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The phenyl group may participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological and chemical activities.
Comparación Con Compuestos Similares
3-Phenylpropionic acid: Similar in structure but lacks the double bond in the hexenoic acid chain.
3-Phenylbutyric acid: Contains an additional carbon in the chain compared to 3-Phenylhex-5-enoic acid.
3-Phenylpent-4-enoic acid: Similar structure with a different position of the double bond.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14) |
Clave InChI |
KARGDSIBBUXAAF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13464902.png)


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)



![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

dimethylsilane](/img/structure/B13464961.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)

